
Acetic acid;1-bromo-3-methylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-bromo-3-methylbut-3-en-2-ol is a chemical compound that combines the properties of acetic acid and 1-bromo-3-methylbut-3-en-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 1-bromo-3-methylbut-3-en-2-ol is an organic compound with a bromine atom attached to a carbon chain, which includes a hydroxyl group and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbut-3-en-2-ol can be synthesized through the bromination of 3-methylbut-3-en-2-ol. This reaction typically involves the addition of hydrobromic acid (HBr) to 3-methylbut-3-en-2-ol under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine atom is added to the carbon-carbon double bond, resulting in the formation of 1-bromo-3-methylbut-3-en-2-ol .
Industrial Production Methods
Industrial production of 1-bromo-3-methylbut-3-en-2-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in the formation of different substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in the bromination of 3-methylbut-3-en-2-ol to form 1-bromo-3-methylbut-3-en-2-ol.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), used for the oxidation of the hydroxyl group.
Nucleophiles: Such as hydroxide ions (OH-) or amines, used in substitution reactions.
Major Products Formed
Substituted Products: Formed by the replacement of the bromine atom with other nucleophiles.
Carbonyl Compounds: Formed by the oxidation of the hydroxyl group.
Addition Products: Formed by the addition of reagents to the double bond.
Aplicaciones Científicas De Investigación
1-bromo-3-methylbut-3-en-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s chemical properties .
Comparación Con Compuestos Similares
1-bromo-3-methylbut-3-en-2-ol can be compared with other similar compounds, such as:
3-methylbut-3-en-2-ol: Lacks the bromine atom, resulting in different reactivity and applications.
1-bromo-3-methylbut-2-ene: Similar structure but differs in the position of the double bond, leading to different chemical behavior.
3-methylbut-3-en-1-ol: Similar structure but differs in the position of the hydroxyl group, affecting its reactivity.
Propiedades
Número CAS |
113358-50-2 |
|---|---|
Fórmula molecular |
C7H13BrO3 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
acetic acid;1-bromo-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4) |
Clave InChI |
ITXZPZJLVIEDTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


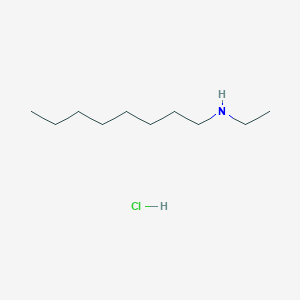
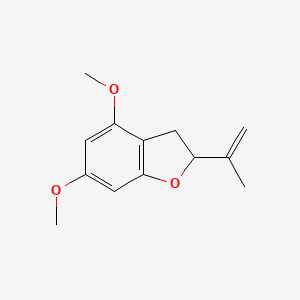

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
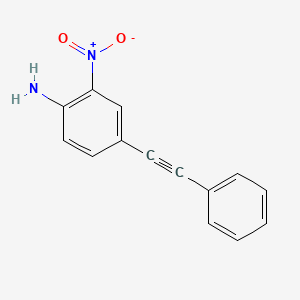
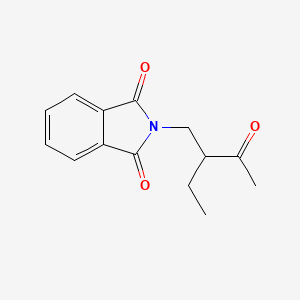
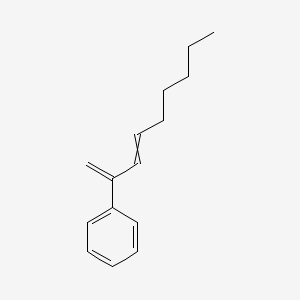
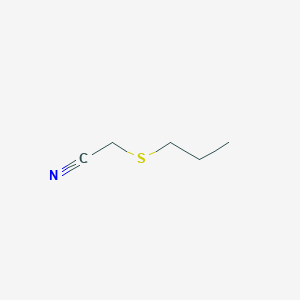
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

